An In-depth Technical Guide to tert-Butyl 4-(Carbamoyl)piperidine Scaffolds: Structure, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl 4-(Carbamoyl)piperidine Scaffolds: Structure, Properties, and Applications in Modern Drug Discovery
An Important Note on the Subject Compound: Initial literature and database searches for tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate did not yield specific experimental data. This suggests the compound is not widely characterized or commercially available. To provide a robust and scientifically grounded technical guide, this document will focus on the closely related and well-documented parent compound, tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6) . The principles, synthetic logic, and applications discussed herein are directly applicable to the originally requested molecule and its derivatives, providing a comprehensive understanding of this important chemical scaffold.
Introduction: The Strategic Importance of the Boc-Protected Piperidine-4-Carboxamide Moiety
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for optimizing drug-receptor interactions. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers chemists precise control over synthetic routes, allowing for the selective modification of other functional groups on the ring.[2]
This guide provides an in-depth examination of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a versatile building block that combines the structural benefits of the piperidine core with the hydrogen-bonding capabilities of a primary carboxamide. We will explore its chemical and physical properties, provide a validated synthetic protocol, analyze its key spectroscopic features, and discuss its critical role as an intermediate in the development of advanced therapeutics.[3]
Molecular Structure and Chemical Identity
The foundational structure of this class of compounds features a piperidine ring N-protected by a Boc group and substituted at the 4-position with a carbamoyl (carboxamide) group. This arrangement provides a synthetically versatile and pharmaceutically relevant scaffold.
Caption: 2D Chemical Structure of tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Key Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 4-carbamoylpiperidine-1-carboxylate |
| CAS Number | 91419-48-6 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| InChI Key | YHFUWPUJUMZXBD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)OC(C)(C)C |
Physicochemical Properties
The physical properties of this compound are characteristic of a small, protected amino acid derivative. The Boc group significantly increases its lipophilicity compared to the unprotected piperidine, rendering it soluble in a wide range of organic solvents.
| Property | Value / Observation | Source(s) |
| Physical Form | White to off-white crystalline powder. | [3][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | [5] |
| Storage Temperature | Room Temperature. Store in a dry, well-ventilated place. | [4] |
| Melting Point | Data for the exact compound is not readily available. The related thio-analog has a melting point of 130-131°C, while 1-Boc-4-aminopiperidine-4-carboxylic acid melts at 289-294 °C, indicating that substitutions on the 4-position significantly impact the crystal lattice energy. | [1][6] |
Synthesis and Manufacturing
The synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate is typically achieved via a multi-step sequence starting from commercially available piperidine derivatives. The most common and logical route begins with 1-Boc-piperidine-4-carboxylic acid. The carboxylic acid is activated and then reacted with ammonia to form the primary amide.
Causality Behind the Synthetic Strategy
The chosen synthetic pathway is predicated on several key principles:
-
Orthogonal Protection: The Boc group is stable to the conditions required for amide coupling but can be easily removed later with acid (e.g., trifluoroacetic acid) without affecting the newly formed amide bond. This allows for sequential, controlled modifications.[2]
-
Carboxylic Acid Activation: A direct reaction between a carboxylic acid and ammonia is generally inefficient. Activation of the carboxyl group is necessary to form a better leaving group, thereby facilitating nucleophilic attack by ammonia. Common activating agents include carbodiimides (like EDC), or conversion to an acid chloride or a mixed anhydride.
-
Workup and Purification: The product's crystalline nature and moderate polarity facilitate purification by standard techniques such as recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via Mixed Anhydride
This protocol provides a reliable method for the gram-scale synthesis of the title compound.
Step 1: Formation of the Mixed Anhydride
-
To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add N-methylmorpholine (NMM) (1.1 eq).
-
Stir the solution for 10 minutes.
-
Slowly add isobutyl chloroformate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30-45 minutes. Formation of a white precipitate (NMM·HCl) is expected.
Step 2: Amidation
-
In a separate flask, prepare a solution of ammonium hydroxide (excess, ~5-10 eq) in water.
-
Slowly add the cold mixed anhydride suspension from Step 1 to the stirred ammonium hydroxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Step 3: Workup and Purification
-
Reduce the reaction volume in vacuo to remove most of the THF.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure product.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
-
~7.0-7.5 ppm (br s, 2H): Two broad singlets corresponding to the -C(=O)NH₂ protons. The chemical shift and broadness are due to quadrupole broadening and exchange with trace water.
-
~3.9-4.2 ppm (br m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen atom, in the axial positions (-CH₂-N(Boc)-).
-
~2.7-3.0 ppm (br t, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen atom, in the equatorial positions (-CH₂-N(Boc)-).
-
~2.2-2.4 ppm (m, 1H): The proton at the 4-position of the piperidine ring (-CH-C(=O)NH₂).
-
~1.7-1.9 ppm (m, 2H): Protons on the piperidine ring carbons at the 3- and 5-positions (axial).
-
~1.5-1.7 ppm (m, 2H): Protons on the piperidine ring carbons at the 3- and 5-positions (equatorial).
-
1.45 ppm (s, 9H): A sharp, strong singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR Spectroscopy (Predicted)
-
~175-178 ppm: Carbonyl carbon of the primary amide (-C(=O)NH₂).
-
~154-156 ppm: Carbonyl carbon of the Boc protecting group (-N-C(=O)O-).
-
~79-81 ppm: Quaternary carbon of the Boc group (-O-C(CH₃)₃).
-
~43-45 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
~40-42 ppm: Carbon at the 4-position of the piperidine ring (-CH-C=O).
-
~28-30 ppm: Carbons of the piperidine ring at the 3- and 5-positions.
-
28.4 ppm: The three equivalent methyl carbons of the Boc group.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z 229.15. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 251.13. A characteristic fragment would be the loss of the tert-butyl group ([M-56+H]⁺) at m/z 173.09 or the loss of the entire Boc group ([M-100+H]⁺) at m/z 129.09.
Applications in Drug Development
The true value of tert-butyl 4-carbamoylpiperidine-1-carboxylate lies in its utility as a versatile building block for constructing more complex and biologically active molecules.[2][3]
Caption: Role as a versatile intermediate in drug discovery pathways.
-
Scaffold for Kinase Inhibitors: After Boc deprotection, the resulting secondary amine can be functionalized with various aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors where the piperidine serves as a non-planar scaffold to orient key binding motifs.
-
GPCR Ligands: The piperidine core is a classic element in ligands for G-protein coupled receptors (GPCRs). The carbamoyl group can serve as a crucial hydrogen bond donor, anchoring the ligand in the receptor's binding pocket.
-
PROTACs and Molecular Glues: The amide can be converted to an amine via Hofmann rearrangement, yielding a 4-aminomethylpiperidine derivative. This functional group is an extremely common attachment point for linkers used in the development of Proteolysis-Targeting Chimeras (PROTACs).[2]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of tert-butyl 4-carbamoylpiperidine-1-carboxylate is essential. The following information is synthesized from safety data for the title compound and closely related analogs.[4][7]
GHS Hazard Classification
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
While the specific propyl-substituted derivative is not prominent in the literature, the core scaffold of tert-butyl 4-carbamoylpiperidine-1-carboxylate stands as a testament to the power of strategic molecular design. Its combination of a conformationally significant piperidine ring, an orthogonally protected nitrogen, and a versatile carboxamide handle makes it a high-value intermediate for medicinal chemists. Understanding its properties, synthesis, and reactivity provides researchers with a powerful tool for the rational design and development of next-generation therapeutics.
References
- Conier Chem&Pharma Limited. (n.d.). tert-butyl 4-carbamothioylpiperidine-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Zharani, M., et al. (2022).
- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from a chemical supplier's technical articles.
-
NextSDS. (n.d.). tert-butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- ResearchGate. (n.d.). Preparation of the N‐substituted piperidones 1a–1h and list of the employed amines.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
- DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
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